4-Bromobenzoyl isothiocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromobenzoyl isothiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNOS/c9-7-3-1-6(2-4-7)8(11)10-5-12/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIQCOFQWXQZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=C=S)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288535 | |
| Record name | 4-bromobenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66090-34-4 | |
| Record name | NSC56449 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromobenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobenzoyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Profile of 4 Bromobenzoyl Isothiocyanate
The fundamental chemical and physical properties of 4-bromobenzoyl isothiocyanate are summarized in the table below.
| Property | Value |
| Chemical Formula | C₈H₄BrNOS |
| Molecular Weight | 242.09 g/mol |
| Appearance | Not specified in provided results |
| CAS Number | 66090-34-4 |
Synthesis and Formation
The primary and most common laboratory synthesis of 4-bromobenzoyl isothiocyanate involves the reaction of 4-bromobenzoyl chloride with a thiocyanate (B1210189) salt. iucr.orgnih.gov This reaction is typically carried out in an anhydrous solvent, such as acetone (B3395972). iucr.orgnih.gov The thiocyanate salt, often potassium thiocyanate or ammonium (B1175870) thiocyanate, acts as the source of the thiocyanate nucleophile which displaces the chloride from the acyl chloride. iucr.orgniscpr.res.in The reaction mixture is often heated under reflux to facilitate the conversion. nih.gov Phase transfer catalysts, such as polyethylene (B3416737) glycol-400 (PEG-400), can be employed to improve the efficiency of this synthesis. niscpr.res.in
Reactivity and Chemical Behavior
The chemical behavior of 4-bromobenzoyl isothiocyanate is dominated by the electrophilicity of two key carbon atoms: the carbonyl carbon and the isothiocyanate carbon. arkat-usa.org This dual electrophilicity allows it to react with a variety of nucleophiles, leading to the formation of diverse products.
A prominent reaction of this compound is its condensation with amines to form N,N'-disubstituted thioureas. researchgate.netiucr.org For instance, it reacts with diethylamine (B46881) to yield 4-bromo-N-(diethylcarbamothioyl)benzamide. researchgate.netiucr.org Similarly, its reaction with benzylamine (B48309) produces N-benzyl-N'-(4-bromobenzoyl)thiourea. ontosight.ai These thiourea (B124793) derivatives are valuable intermediates for synthesizing more complex heterocyclic structures. niscpr.res.in For example, 1-aryloxyacetyl-4-(4-bromobenzoyl)-thiosemicarbazides, formed from the reaction of this compound with aryloxyacetic acid hydrazides, can be cyclized to form 2-(4-bromobenzoylamino)-5-aryloxymethyl-1,3,4-thiadiazoles. niscpr.res.in
Spectroscopic Analysis
The structure of 4-bromobenzoyl isothiocyanate and its derivatives can be confirmed using various spectroscopic techniques.
| Spectroscopic Data | Interpretation |
| Infrared (IR) Spectroscopy | The IR spectrum of compounds derived from this compound typically shows a strong absorption band for the C=O group around 1630-1699 cm⁻¹ and for the C=S group in the region of 1157-1190 cm⁻¹. niscpr.res.in |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In the ¹H NMR spectra of thiourea (B124793) derivatives of this compound, the signals for the NH protons appear at characteristic downfield shifts. niscpr.res.in |
| Mass Spectrometry | The molecular weight of 4-bromophenyl isothiocyanate, a related compound, has been determined to be 214.082 g/mol by mass spectrometry. nist.gov |
Applications in Organic Synthesis
Classical Preparative Routes
The most conventional and widely reported method for synthesizing this compound involves the reaction of an acyl halide with a thiocyanate (B1210189) salt. arkat-usa.orgacs.org This approach is a standard procedure for generating acyl isothiocyanates due to the ready availability of the starting materials and the efficiency of the reaction.
Reaction of 4-Bromobenzoyl Chloride with Thiocyanate Salts (e.g., Potassium Thiocyanate)
The classical synthesis of this compound is accomplished by reacting 4-Bromobenzoyl chloride with a suitable thiocyanate salt. nih.govresearchgate.netresearchgate.netresearcher.life Potassium thiocyanate (KSCN) is frequently used for this purpose, though other salts like ammonium (B1175870) thiocyanate (NH₄SCN) are also effective. nih.govtandfonline.com The reaction proceeds via a nucleophilic acyl substitution, where the thiocyanate ion (SCN⁻) displaces the chloride ion from the acyl chloride.
The general reaction is as follows: 4-Br-C₆H₄COCl + KSCN → 4-Br-C₆H₄CONCS + KCl
This method is noted for its directness and utility in producing the desired acyl isothiocyanate, which is often generated and used immediately in subsequent reactions. nih.govresearchgate.net While acyl thiocyanates (R-CO-SCN) are considered potential intermediates, they are generally unstable and rapidly rearrange to the more stable acyl isothiocyanate (R-CO-NCS) isomer under typical reaction conditions. acs.org
Variations in Reaction Conditions and Solvents (e.g., Acetone (B3395972), Reflux)
The efficiency of the reaction between 4-Bromobenzoyl chloride and thiocyanate salts is influenced by the choice of solvent and the reaction temperature. Acetone is the most commonly cited solvent for this transformation. nih.govresearchgate.netresearchgate.netresearcher.lifetandfonline.comresearchgate.net It is effective at dissolving the 4-Bromobenzoyl chloride and suspending the inorganic thiocyanate salt.
The reaction is typically carried out under reflux conditions, which involves heating the mixture to the boiling point of the solvent (for acetone, this is approximately 56°C) for a period ranging from 30 minutes to a few hours to ensure the reaction goes to completion. nih.govtandfonline.com The use of phase-transfer catalysts like PEG-400 has also been reported to facilitate the reaction, even at room temperature. researchgate.netchemicalbook.com After the reaction period, the mixture is typically cooled, and the precipitated inorganic salt (e.g., potassium chloride) is removed by filtration. nih.gov The resulting solution contains the this compound, which can then be used for further synthetic steps.
Table 1: Classical Synthesis Conditions for this compound
| Starting Material | Reagent | Solvent | Conditions | Reference |
|---|---|---|---|---|
| 4-Bromobenzoyl chloride | Potassium Thiocyanate (KSCN) | Dry Acetone | Reflux for 30 minutes | nih.gov |
| 4-Bromobenzoyl chloride | Ammonium Thiocyanate (NH₄SCN) | Anhydrous Acetone | Reflux for 1-3 hours | tandfonline.com |
| Benzoyl chloride (general) | Potassium Thiocyanate (KSCN) | Dichloromethane/Acetone | Room temperature, 2 hours (with PEG-400 catalyst) | chemicalbook.com |
In-Situ Generation Protocols
In many synthetic applications, this compound is not isolated as a stable product. Instead, it is generated in situ and immediately reacted with a nucleophile to form a more complex molecule. tandfonline.comresearchgate.netchemistry-technology.kz This protocol is particularly common in the synthesis of N-acylthiourea derivatives. nih.govresearchgate.netresearchgate.net
The procedure involves preparing the isothiocyanate from 4-Bromobenzoyl chloride and a thiocyanate salt in a suitable solvent like acetone. nih.govresearchgate.net Once the formation of the isothiocyanate is complete, a nucleophile, such as a primary or secondary amine, is added directly to the reaction mixture. nih.govresearchgate.net The highly electrophilic carbon of the isothiocyanate group (-N=C=S) readily reacts with the amine to form the corresponding thiourea derivative. This one-pot approach is efficient as it avoids a separate purification step for the often-reactive isothiocyanate intermediate. nih.govtandfonline.com
Emerging Synthetic Approaches for Isothiocyanates Applicable to this compound
While the classical route from acyl chlorides is standard for this compound, recent advancements in organic synthesis have introduced novel methods for creating the isothiocyanate functional group. These methods, primarily developed for alkyl and aryl isothiocyanates, could potentially be adapted for acyl isothiocyanates.
Methods from Primary Amines
A major area of development in isothiocyanate synthesis involves the use of primary amines as starting materials. rsc.orgchemrxiv.org The most common pathway involves reacting a primary amine with carbon disulfide (CS₂) in the presence of a base to generate a dithiocarbamate (B8719985) salt in situ. nih.govnih.gov This intermediate is then treated with a desulfurylating agent to eliminate a sulfur atom and form the isothiocyanate product. chemrxiv.orgnih.gov
A variety of desulfurylating agents have been developed, each with its own advantages:
Tosyl Chloride: A facile method for preparing various alkyl and aryl isothiocyanates from the corresponding dithiocarbamate salts. organic-chemistry.org
Cyanuric Chloride: An economical and effective reagent for the one-pot synthesis of isothiocyanates under aqueous conditions. nih.gov
Sodium Persulfate (Na₂S₂O₈): Used in green and practical procedures for synthesizing isothiocyanates from amines in water. rsc.org
Visible-Light Photocatalysis: A mild and efficient approach for converting amines and carbon disulfide to isothiocyanates. acs.org
Propane Phosphonic Acid Anhydride (B1165640) (T3P®): Acts as an efficient desulfurating agent in a one-pot reaction from primary amines. organic-chemistry.org
Methods from Other Nitrogen Functional Groups
Alternative strategies for synthesizing isothiocyanates bypass the use of primary amines and instead utilize other nitrogen-containing functional groups. rsc.orgchemrxiv.org These methods can offer advantages in terms of functional group tolerance and chemoselectivity. rsc.org
Notable examples include:
Tandem Staudinger/Aza-Wittig Reaction: This method allows for the synthesis of isothiocyanates from azides. It is particularly valuable for preparing chiral isothiocyanates without racemization. rsc.orgnih.gov
From Hydroximoyl Chlorides: This process can produce alkyl and aryl isothiocyanates in nearly quantitative yields at room temperature with a simple workup. nih.gov
From Isocyanides: The sulfuration of isocyanides can directly lead to the formation of isothiocyanates. mdpi.com
These emerging methodologies highlight the ongoing innovation in the synthesis of the isothiocyanate functional group, providing a broader toolbox for chemists that may find future application in the synthesis of complex acyl isothiocyanates like this compound.
Methods from Non-Nitrogen Groups
The synthesis of this compound from precursors lacking nitrogen atoms in the benzoyl moiety predominantly involves the transformation of 4-bromobenzoic acid or its derivatives. These methods are foundational in organic synthesis, providing reliable access to this versatile reagent. The most common strategies begin with either 4-bromobenzoyl chloride or directly from 4-bromobenzoic acid, utilizing a thiocyanate salt as the source of the isothiocyanate functionality.
A prevalent and well-established method for preparing acyl isothiocyanates is the reaction of a corresponding acyl chloride with a metal or ammonium thiocyanate salt. acs.orgarkat-usa.orgneliti.com In this context, this compound is frequently synthesized by reacting 4-bromobenzoyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH4SCN). arkat-usa.orgresearchgate.netresearcher.lifeniscpr.res.in The reaction is typically carried out in a dry polar aprotic solvent, most commonly acetone. researchgate.netvulcanchem.comnih.govresearchgate.net The process involves the nucleophilic attack of the thiocyanate anion on the electrophilic carbonyl carbon of 4-bromobenzoyl chloride, leading to the displacement of the chloride ion. unimas.my While an acyl thiocyanate intermediate (Ar-CO-SCN) might be formed, it is generally unstable and rapidly rearranges to the thermodynamically more stable this compound isomer (Ar-CO-NCS). acs.orgwikipedia.org
The reaction conditions can be modulated; for instance, the synthesis can proceed by adding a solution of 4-bromobenzoyl chloride in acetone dropwise to a suspension of potassium thiocyanate in acetone, followed by a period of heating under reflux. nih.gov In some procedures, phase transfer catalysts like polyethylene (B3416737) glycol-400 (PEG-400) have been employed to facilitate the reaction between 4-bromobenzoyl chloride and ammonium thiocyanate, achieving excellent yields at room temperature. niscpr.res.in
| Starting Material | Reagent | Catalyst | Solvent | Conditions | Yield | Reference(s) |
| 4-Bromobenzoyl chloride | Potassium Thiocyanate | None | Dry Acetone | Reflux for 30 min | Not specified | nih.gov |
| 4-Bromobenzoyl chloride | Ammonium Thiocyanate | PEG-400 | Ethyl Acetate | Room Temperature | Excellent | niscpr.res.in |
| 4-Bromobenzoyl chloride | Potassium Thiocyanate | None | Dry Acetone | Not specified | Not specified | researchgate.netresearcher.lifevulcanchem.com |
More recent methodologies have focused on creating more direct and efficient pathways from the carboxylic acid itself, thereby avoiding the intermediate step of converting the acid to the more moisture-sensitive acyl chloride. researchgate.net A one-pot synthesis has been developed for the conversion of various carboxylic acids, including 4-bromobenzoic acid, into their corresponding acyl isothiocyanates. researchgate.net This method utilizes a combination of trichloroisocyanuric acid (TCCA) and triphenylphosphine (B44618) (TPP) to activate the carboxylic acid in situ for subsequent reaction with potassium thiocyanate. researchgate.net This procedure is notable for its mild conditions, operating at room temperature, and providing a high yield of the desired product. researchgate.net For 4-bromobenzoic acid, this direct conversion has been reported to achieve a yield of 92%. researchgate.netlookchem.com
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference(s) |
| 4-Bromobenzoic acid | Potassium Thiocyanate, Trichloroisocyanuric Acid, Triphenylphosphine | Not specified | Room Temperature | 92% | researchgate.netlookchem.com |
Nucleophilic Addition Reactions
The most characteristic reactions of this compound involve the nucleophilic addition to the central carbon of the isothiocyanate moiety. This process is the cornerstone for creating more complex molecular architectures.
The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of N-acylthiourea derivatives. mdpi.com This reaction proceeds via a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate group. mdpi.com
This compound readily condenses with dialkylamines, such as diethylamine (B46881) and di-n-propylamine, to yield the corresponding N,N-dialkyl-N'-(4-bromobenzoyl)thioureas. nih.govnih.gov The synthesis is typically carried out by first preparing the this compound in situ from 4-bromobenzoyl chloride and a thiocyanate salt (like potassium or ammonium thiocyanate) in an acetone solvent. nih.goviucr.org The subsequent addition of the dialkylamine to the reaction mixture results in the formation of the desired N-acylthiourea product. nih.goviucr.org
The reaction with diethylamine produces 4-Bromo-N-(diethylcarbamothioyl)benzamide. nih.gov Similarly, di-n-propylamine reacts to form 4-Bromo-N-(di-n-propylcarbamothioyl)benzamide. nih.gov These reactions are generally stirred for a couple of hours at room temperature after the addition of the amine. iucr.orgresearchgate.net
Table 1: Synthesis of N-Acylthioureas from Dialkylamines
| Reactant 1 | Reactant 2 | Solvent | Product | Reference(s) |
|---|---|---|---|---|
| This compound | Diethylamine | Acetone | 4-Bromo-N-(diethylcarbamothioyl)benzamide | nih.govresearcher.life |
Aromatic amines also serve as effective nucleophiles in reactions with this compound, leading to various N-aryl-N'-(4-bromobenzoyl)thioureas. The synthesis follows a similar pathway to that of dialkylamines.
For instance, the reaction with 2-aminobenzothiazole (B30445) yields 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea. iucr.orgresearchgate.net This synthesis involves preparing this compound from 4-bromobenzoyl chloride and potassium thiocyanate in acetone, followed by the addition of a 2-aminobenzothiazole solution and heating the mixture. iucr.orgresearchgate.net Similarly, the reaction with benzylamine (B48309) produces N-benzyl-N'-(4-bromobenzoyl)thiourea. ontosight.ai
Table 2: Synthesis of N-Acylthioureas from Aromatic Amines
| Reactant 1 | Reactant 2 | Solvent | Product | Reference(s) |
|---|---|---|---|---|
| This compound | 2-Aminobenzothiazole | Acetone | 1-(1,3-Benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea | iucr.orgresearchgate.net |
This compound can be reacted with amino acids to form thiourea derivatives. researchgate.net In this synthesis, the amino group of the amino acid acts as the nucleophile, attacking the isothiocyanate carbon. The reaction is typically performed by reacting 4-bromobenzoyl chloride with potassium thiocyanate in acetone to generate the isothiocyanate, which is then reacted with the respective amino acid. researchgate.net This method has been used to synthesize a series of new bromobenzoyl thiourea derivatives linked with different amino acids. researchgate.net
The reaction between this compound and various carboxylic acid hydrazides provides a direct route to 1,4-disubstituted thiosemicarbazides. niscpr.res.in These compounds are valuable intermediates in the synthesis of several biologically active heterocyclic compounds. nih.gov The synthesis involves the nucleophilic addition of the terminal nitrogen atom of the hydrazide to the isothiocyanate.
For example, reacting this compound with aryloxyacetic acid hydrazides under phase transfer catalysis conditions yields 1-aryloxyacetyl-4-(4-bromobenzoyl)-thiosemicarbazides. niscpr.res.in Microwave-assisted synthesis has also been shown to be an efficient method for coupling isothiocyanates and carboxylic acid hydrazides, often completing the reaction in minutes. scispace.com
Reactions with Amines to Form N-Acylthiourea Derivatives
Intramolecular Cyclization Reactions in Derivative Synthesis
The N-acylthiourea and thiosemicarbazide (B42300) derivatives synthesized from this compound are often not the final products but are key intermediates for constructing various heterocyclic rings through intramolecular cyclization.
For example, 1-aryloxyacetyl-4-(4-bromobenzoyl)-thiosemicarbazides undergo intramolecular dehydrative cyclization when refluxed with glacial acetic acid to afford 2-(4-bromobenzoylamino)-5-aryloxymethyl-1,3,4-thiadiazoles. niscpr.res.in Similarly, N-acylthioureas derived from the reaction of this compound with 3-aminopyridin-2(1H)-ones can undergo intramolecular heterocyclization to yield 1,3-thiazin-4-one derivatives. nu.edu.kzosi.lv These cyclization reactions are crucial for creating more complex and often biologically relevant molecular scaffolds.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1-(1,3-Benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea |
| 1-Aryloxyacetyl-4-(4-bromobenzoyl)-thiosemicarbazide |
| 2-(4-Bromobenzoylamino)-5-aryloxymethyl-1,3,4-thiadiazole |
| 2-Aminobenzothiazole |
| 3-Aminopyridin-2(1H)-one |
| 4-Bromo-N-(diethylcarbamothioyl)benzamide |
| 4-Bromo-N-(di-n-propylcarbamothioyl)benzamide |
| 4-Bromobenzoyl chloride |
| This compound |
| Acetone |
| Ammonium thiocyanate |
| Aryloxyacetic acid hydrazide |
| Benzylamine |
| Di-n-propylamine |
| Diethylamine |
| Glacial acetic acid |
| N-Acylthiourea |
| N-benzyl-N'-(4-bromobenzoyl)thiourea |
| Potassium thiocyanate |
| Thiosemicarbazide |
Formation of 1,3-Thiazin-4-one Derivatives
The reaction of this compound with certain nucleophiles can lead to the formation of 1,3-thiazin-4-one derivatives. For instance, its reaction with 3-amino-4,6-dimethylpyridin-2(1H)-one and 3-amino-4-phenylpyridin-2-one has been studied. nu.edu.kzosi.lv The initially formed N-carbamothioyl methacrylamides undergo intramolecular heterocyclization to yield the corresponding 1,3-thiazin-4-one derivatives. nu.edu.kzosi.lv This transformation highlights the utility of this compound in constructing complex heterocyclic systems.
A general route to 1,3-thiazinan-4-ones involves the reaction of β-propiolactone with thioureas, which initially forms 3-thiocarbamoylpropanoic acids. These intermediates can then be cyclized in acetic anhydride to yield the 1,3-thiazinan-4-one ring system. nih.gov While this is a general method, the principle of cyclizing a thiourea derivative is relevant to the potential transformations of this compound-derived thioureas.
Another approach involves the reaction of β-hydroxy thioureas, which can be generated in situ from the reaction of a suitable amino alcohol with an isothiocyanate, followed by acid-catalyzed cyclization. nih.gov This process, involving the elimination of a water molecule, leads to the formation of the 1,3-thiazinane (B8806883) ring. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Reference |
| This compound | 3-Amino-4,6-dimethylpyridin-2(1H)-one | 1,3-Thiazin-4-one derivative | nu.edu.kzosi.lv |
| This compound | 3-Amino-4-phenylpyridin-2-one | 1,3-Thiazin-4-one derivative | nu.edu.kzosi.lv |
| β-Propiolactone | Thioureas | 1,3-Thiazinan-4-one | nih.gov |
| Amino alcohol | Isothiocyanate | 1,3-Thiazinane | nih.gov |
Formation of 1,3-Thiazoline Derivatives
Similar to the formation of 1,3-thiazin-4-ones, this compound is a precursor for 1,3-thiazoline derivatives. The reaction with 3-amino-4,6-dimethylpyridin-2(1H)-one and 3-amino-4-phenylpyridin-2-one can also yield N-allylthioureas which, upon intramolecular heterocyclization, form 1,3-thiazoline derivatives. nu.edu.kzosi.lv The specific reaction conditions and the structure of the starting materials dictate whether a thiazinone or a thiazoline (B8809763) ring is formed. A one-step method for preparing 1,3-thiazoline bromomethyl derivatives involves the reaction of N-allylthiocarbamides in the presence of a base. researchgate.net
| Reactant 1 | Reactant 2 | Product Type | Reference |
| This compound | 3-Amino-4,6-dimethylpyridin-2(1H)-one | 1,3-Thiazoline derivative | nu.edu.kzosi.lv |
| This compound | 3-Amino-4-phenylpyridin-2-one | 1,3-Thiazoline derivative | nu.edu.kzosi.lv |
| N-Allylthiocarbamides | Base | 1,3-Thiazoline bromomethyl derivative | researchgate.net |
Synthesis of Thiadiazoles and Triazoles from Thiosemicarbazide Intermediates
A significant application of this compound is in the synthesis of thiadiazole and triazole heterocycles through thiosemicarbazide intermediates.
Thiadiazoles: The reaction of this compound with various hydrazides, such as aryloxyacetic acid hydrazides, yields 1,4-disubstituted thiosemicarbazides. niscpr.res.in These thiosemicarbazide intermediates can then undergo intramolecular dehydrative cyclization, often in the presence of an acid like glacial acetic acid or concentrated sulfuric acid, to form 2-(4-bromobenzoylamino)-5-substituted-1,3,4-thiadiazoles. niscpr.res.inmdpi.com This two-step process is an efficient method for synthesizing a range of 1,3,4-thiadiazole (B1197879) derivatives. niscpr.res.in For instance, the reaction with N-morpholinylacetic acid hydrazide also proceeds through a thiosemicarbazide intermediate which can be cyclized. researchgate.net
Triazoles: The thiosemicarbazide intermediates derived from this compound can also serve as precursors for 1,2,4-triazoles. The synthesis generally involves the reaction of this compound with a carbohydrazide (B1668358) or a similar hydrazine (B178648) derivative to form the thiosemicarbazide. researchgate.net Subsequent treatment of the thiosemicarbazide with a base, such as sodium hydroxide, induces intramolecular cyclization to afford the corresponding 1,2,4-triazole-3-thione derivative. researchgate.netzsmu.edu.ua This method has been utilized to prepare various substituted 1,2,4-triazoles.
| Intermediate | Reagents for Cyclization | Heterocyclic Product | Reference |
| 1-Aryloxyacetyl-4-(4-bromobenzoyl)-thiosemicarbazides | Glacial Acetic Acid | 2-(4-Bromobenzoylamino)-5-aryloxymethyl-1,3,4-thiadiazoles | niscpr.res.in |
| 1-R-4-(3-methoxyphenyl)thiosemicarbazides | Concentrated Sulfuric Acid | 2-(3-Methoxyphenyl)amino-5-R-1,3,4-thiadiazoles | mdpi.com |
| Thiosemicarbazide from N-morpholinylacetic acid hydrazide | Acid | 5-(morpholinomethyl)-1,3,4-thiadiazole-2-thione | researchgate.net |
| 4-Alkyl-1-(3-chlorobenzoyl)thiosemicarbazide | Sodium Hydroxide | 4-Alkyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | researchgate.net |
| Thiosemicarbazide from acetohydrazide derivative | Sodium Hydroxide | bis-(1,2,4-triazole) | researchgate.net |
Reactions with Azole Derivatives
This compound also reacts with various azole derivatives, leading to the formation of new N-acylthiourea structures. For example, it has been shown to react with 4-bromo-3,5-dimethylpyrazole. library.kz The synthesis involves the in situ generation of this compound from 4-bromobenzoyl chloride and potassium thiocyanate, which is then reacted with the pyrazole (B372694) derivative. library.kz This reaction typically requires heating to proceed effectively. library.kz
The resulting N-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonothioyl)-4-bromobenzamide contains both the pyrazole and the 4-bromobenzoyl moieties, potentially leading to compounds with interesting biological activities. library.kz The structure of these products can be confirmed using spectroscopic methods like IR and NMR, as well as elemental analysis. library.kz
| Azole Derivative | Reaction Conditions | Product | Reference |
| 4-Bromo-3,5-dimethylpyrazole | Heating in acetone | N-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonothioyl)-4-bromobenzamide | library.kz |
X-ray Crystallography
X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state. For the derivatives of this compound, this technique has been instrumental in determining their conformation, bond parameters, and intermolecular interactions.
The crystal structures of several thiourea derivatives of this compound have been determined, revealing key conformational features.
4-Bromo-N-(diethylcarbamothioyl)benzamide : This compound, formed from the reaction of this compound with diethylamine, crystallizes in the monoclinic system. nih.gov The molecule adopts a twisted conformation with respect to the thiocarbonyl and carbonyl moieties. researchgate.netnih.gov
1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea : Synthesized from this compound and 2-aminobenzothiazole, this derivative crystallizes in the monoclinic space group P21/n. iucr.org The 4-bromobenzamido and 2-benzothiazolyl fragments are in a trans conformation relative to the N—C bond. iucr.orgresearchgate.net
4-Bromo-N-(di-n-propylcarbamothioyl)benzamide : The crystal structure of the di-n-propylamine derivative has also been successfully determined. iucr.org
Detailed analysis of bond lengths and angles in these derivatives provides insight into their electronic structure. The observed bond lengths often indicate electron delocalization and resonance effects.
In 4-Bromo-N-(diethylcarbamothioyl)benzamide , the carbonyl and thiocarbonyl bond lengths are characteristic of double bonds. researchgate.netresearcher.lifenih.govresearchgate.net The carbon-nitrogen bond lengths within the core structure are shorter than typical single bonds, suggesting significant resonance. researcher.liferesearchgate.net Similarly, in 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea , the C7-N2 and C8-N2 bond lengths are shorter than a standard C-N single bond, which points to electron delocalization. researchgate.net
| Compound | Bond | Length (Å) | Reference |
|---|---|---|---|
| 4-Bromo-N-(diethylcarbamothioyl)benzamide | C1—N1 | 1.435 (2) | researchgate.net |
| C1—N2 | 1.325 (2) | researchgate.net | |
| C6—N1 | 1.355 (2) | researchgate.net | |
| 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea | S1—C1 | 1.745 (2) | iucr.org |
| S1—C7 | 1.751 (2) | iucr.org | |
| S2—C8 | 1.663 (2) | iucr.org | |
| O1—C9 | 1.220 (2) | iucr.orgresearchgate.net |
Torsion angles define the spatial relationship between different parts of a molecule. In the derivatives of this compound, these angles highlight the non-planar nature of the molecules.
For 4-Bromo-N-(diethylcarbamothioyl)benzamide , the molecule exhibits a twisted conformation, which is quantified by its torsion angles. researchgate.netnih.gov The dihedral angle between the 4-bromophenyl ring and the plane defined by O1/N1/C7/C6 is 10.10 (3)°. researchgate.netnih.gov In the case of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea , the dihedral angle between the mean planes of the 4-bromophenyl and 2-benzothiazolyl units is 10.45 (11)°. iucr.orgresearchgate.net The thiourea fragment itself is twisted relative to the 4-bromophenyl ring, with a dihedral angle of 8.64 (12)°. iucr.orgresearchgate.net
| Compound | Angle | Value (°) | Reference |
|---|---|---|---|
| 4-Bromo-N-(diethylcarbamothioyl)benzamide | C1—N1—C6—O1 | -5.7 (3) | researchgate.netnih.gov |
| C6—N1—C1—N2 | 87.2 (2) | researchgate.netnih.gov | |
| C6—N1—C1—S1 | -94.57 (18) | researchgate.netnih.gov | |
| 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea | Dihedral (4-bromophenyl to 2-benzothiazolyl) | 10.45 (11) | iucr.orgresearchgate.net |
| Dihedral (Thiourea to 4-bromophenyl) | 8.64 (12) | iucr.orgresearchgate.net |
The hybridization state of atoms, particularly nitrogen, influences the molecular geometry and electronic properties. In 4-Bromo-N-(diethylcarbamothioyl)benzamide , the nitrogen atom of the diethylamine group (N2) is determined to be sp²-hybridized. This is confirmed by the sum of the bond angles around this atom, which is 359.97 (14)°, very close to the ideal 360° for a planar sp² center. researchgate.netresearcher.lifenih.govresearchgate.net The shortened C-N bond lengths in this and other derivatives are also consistent with sp² hybridization and participation in resonance. researchgate.net
The arrangement of molecules in the crystal lattice, or crystal packing, is governed by intermolecular interactions. In the studied derivatives, hydrogen bonding plays a crucial role.
In the crystal structure of 4-Bromo-N-(diethylcarbamothioyl)benzamide , molecules are linked by intermolecular N—H···O hydrogen bonds, forming infinite chains. researchgate.netnih.govresearchgate.net
The crystal packing of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea is stabilized by a combination of interactions. An intramolecular N—H···O hydrogen bond helps to lock the molecular conformation. iucr.orgresearchgate.net Furthermore, intermolecular hydrogen bonds of the C—H···N, C—H···S, and N—H···S types connect adjacent molecules, resulting in the formation of molecular layers. iucr.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). For this compound itself, NMR data has been reported.
The ¹H NMR spectrum shows two doublets in the aromatic region, corresponding to the protons on the bromophenyl ring. researchgate.net The ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the isothiocyanate carbon, and the aromatic carbons. researchgate.net
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR spectroscopy is a powerful tool for elucidating the structure of this compound derivatives by providing information about the chemical environment of hydrogen atoms. In derivatives of this compound, the aromatic protons of the 4-bromobenzoyl group typically appear as multiplets or as distinct doublets in the downfield region of the spectrum, generally between δ 7.60 and 7.87 ppm. researchgate.netnih.gov
For instance, in a series of N,N-dialkyl-N'-(4-bromobenzoyl)thiourea derivatives, the aromatic protons show signals in the range of δ 7.60–7.72 ppm. researchgate.net Specifically, for 4-bromo-N-(dimethylcarbamothioyl)benzamide, the aromatic protons appear as doublets at δ 7.72 and 7.61 ppm, while the N-H proton gives a singlet at δ 8.65 ppm. researchgate.net In another example, the ¹H NMR spectrum of 4-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide shows the aromatic protons as a multiplet at δ 7.83–7.87 ppm and a doublet at δ 7.63 ppm, with the NH protons appearing as exchangeable singlets at δ 11.83 and 12.63 ppm. nih.gov
The protons of the alkyl or other substituent groups attached to the thiourea nitrogen also give characteristic signals. For example, in 4-bromo-N-(dimethylcarbamothioyl)benzamide, the N-methyl protons are observed as singlets at δ 3.51 and 3.25 ppm. researchgate.net The chemical shifts and splitting patterns of these signals are invaluable for confirming the specific structure of each derivative.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In this compound derivatives, the carbonyl (C=O) and thiocarbonyl (C=S) carbons give rise to characteristic signals in the downfield region of the spectrum. The C=S carbon typically resonates at approximately δ 182 ppm, while the C=O carbon appears around δ 167–169 ppm. analis.com.my
For example, in N-(x-bromobenzoyl)-N'-(1,10-phenanthrolin-5-yl)thiourea derivatives, the ¹³C resonance signals for the C=S and C=O groups were recorded at around 182 ppm and 167.39–169.08 ppm, respectively. analis.com.my In the case of ethyl 4-[3-(4-chlorobenzoyl)thioureido]benzoate, a related compound, the C=O of the ester and amide appear at δ 165.7 and 176.4 ppm, respectively. nih.gov The aromatic carbons of the 4-bromobenzoyl group, as well as those of other aromatic moieties in the molecule, give a series of signals in the aromatic region of the spectrum, typically between δ 110 and 146 ppm. nih.gov
Table 1: ¹³C NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives
| Compound | C=S | C=O | Aromatic Carbons | Other Carbons |
|---|---|---|---|---|
| N-(p-bromobenzoyl)-N'-(1,10-phenanthrolin-5-yl)thiourea | ~182 | 167.39-169.08 | - | - |
| Ethyl 4-[3-(4-chlorobenzoyl)thioureido]benzoate | - | 165.7 (ester), 176.4 (amide) | 110.3, 129.4, 129.7, 130.02, 130.08, 131.3, 142.9, 145.9 | 14.6 (CH₃), 61.3 (CH₂) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectra of this compound and its derivatives show characteristic absorption bands that confirm the presence of key structural features.
Identification of Characteristic Functional Group Vibrations (e.g., C=O, C=S, N-H)
The most prominent vibrational bands in the IR spectra of this compound derivatives include those for the N-H, C=O, and C=S groups. researchgate.netspiedigitallibrary.org The N-H stretching vibration typically appears as a sharp band in the region of 3159–3380 cm⁻¹. researchgate.netindexcopernicus.com The strong stretching vibration of the carbonyl group (C=O) is observed in the range of 1643–1697 cm⁻¹. researchgate.netresearchgate.net The thiocarbonyl group (C=S) stretching vibration gives rise to a band of weak to medium intensity in the region of 1251–1296 cm⁻¹. researchgate.net
For example, in a series of N,N-dialkyl-N'-(4-bromobenzoyl)thiourea derivatives, the C=O stretching vibration was found at 1685–1697 cm⁻¹, and the C=S vibration was observed at 1261–1275 cm⁻¹. researchgate.net In the case of 3-(4-bromobenzoyl)-1-ethyl-1-(4-fluorophenyl) thiourea, the presence of O and S donor atoms is confirmed by IR spectroscopy. spiedigitallibrary.org
Table 2: Characteristic IR Frequencies (cm⁻¹) for Functional Groups in this compound Derivatives
| Functional Group | Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| N-H stretch | 3159 - 3380 | researchgate.netindexcopernicus.com |
| C=O stretch | 1643 - 1697 | researchgate.netresearchgate.net |
| C=S stretch | 1251 - 1296 | researchgate.net |
| C-Br stretch | ~750 | researchgate.net |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound and its derivatives, which helps in confirming their molecular formula. The molecular weight of this compound is 214.082 g/mol , corresponding to the formula C₇H₄BrNS. nist.gov
In the mass spectra of its derivatives, the molecular ion peak (M⁺) is often observed, and its m/z value corresponds to the molecular weight of the compound. For instance, in the mass spectrum of N-(bromobenzoyl)-N'-(1,10-phenanthrolin-5-yl)thiourea derivatives, molecular ions corresponding to [(phen-x-BrBT)-Na]⁺ were observed. analis.com.my The fragmentation patterns can also provide valuable structural information.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is then compared with the theoretically calculated values for the proposed structure to verify its elemental composition.
For various derivatives of this compound, the experimentally found percentages of C, H, N, and S are typically in close agreement with the calculated values, confirming the successful synthesis of the target compounds. researchgate.netspiedigitallibrary.org For example, for 4-bromo-N-(dimethylcarbamothioyl)benzamide (C₁₀H₁₁BrN₂OS), the calculated elemental composition is C, 41.82%; H, 3.86%; N, 9.75%. The found values were in close agreement. researchgate.net Similarly, for 4-bromo-N-(diethylcarbamothioyl)benzamide (C₁₂H₁₅BrN₂OS), the calculated values were C, 45.72%; H, 4.80%; N, 8.89%, which matched well with the experimental findings. researchgate.net This technique is routinely used alongside spectroscopic methods for the comprehensive characterization of these compounds. researchgate.netspiedigitallibrary.org
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques that allow for the prediction and analysis of interactions between a small molecule (ligand), such as this compound, and a larger biological molecule, typically a protein or enzyme.
Prediction of Enzyme-Inhibitor Interactions and Binding Conformations
Computational studies are instrumental in predicting how this compound and its derivatives might bind to and inhibit enzymes. For instance, derivatives of benzoyl isothiocyanate have been designed to fit into the active site of enzymes like HIV-1 protease. core.ac.uk Molecular docking simulations can predict the preferred binding poses and interactions within the enzyme's active site. pomics.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-inhibitor complex. brieflands.com For example, in studies of isothiocyanate derivatives as inhibitors of cyclooxygenase-2 (COX-2), molecular dynamics simulations have highlighted crucial amino acids like Tyr385, Trp387, and Ser530 involved in the binding interactions. nih.gov Similarly, docking studies of isothiocyanate derivatives with N-acylethanolamine acid amidase (NAAA) have shown that the isothiocyanate group can interact with the catalytic cysteine residue in the active site. sci-hub.se
The conformation of the molecule plays a significant role in its binding affinity. The synthesis of N-benzyl-N'-(4-bromobenzoyl)thiourea, which can be derived from this compound, results in a molecule whose thiourea backbone and attached functional groups influence its interaction with biological targets. ontosight.ai The twisted conformation observed in the crystal structure of 4-bromo-N-(diethylcarbamothioyl)benzamide, another derivative, is influenced by the arrangement of the thiocarbonyl and carbonyl units. iucr.org
Ligand Design for Specific Biological Targets
The insights gained from molecular modeling and docking studies are crucial for the rational design of new ligands with improved potency and selectivity for specific biological targets. ontosight.ai By understanding the structure-activity relationships, chemists can modify the structure of this compound to enhance its interaction with a target enzyme or receptor. sci-hub.se For example, benzoyl isothiocyanate derivatives have been designed and synthesized as potential inhibitors of HIV-1 protease. core.ac.uk The thiourea scaffold, which can be formed from this compound, is a versatile platform that can be modified to improve pharmacokinetic properties. ontosight.ai This approach has been used to develop potent and selective inhibitors for enzymes like N-acylethanolamine acid amidase (NAAA). sci-hub.se
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying the chemical reactivity and properties of molecules like this compound.
Analysis of Reaction Mechanisms and Transition States
DFT calculations are employed to elucidate the mechanisms of chemical reactions involving this compound and its derivatives. researchgate.net These calculations can map out the energy profile of a reaction, identifying transition states and intermediates. core.ac.uksavemyexams.com For example, the reaction of 4-bromobenzoyl chloride with potassium thiocyanate to form this compound proceeds through a nucleophilic substitution mechanism. iucr.orgresearchgate.net DFT can be used to model this process and understand the factors influencing the reaction rate. The study of reaction mechanisms is crucial for optimizing synthetic procedures and understanding the chemical behavior of the compound. msuniv.ac.in
Determination of Global and Local Energy Minima
The conformation of a molecule is critical to its reactivity and biological activity. DFT calculations can be used to determine the global and local energy minima on the potential energy surface of this compound and its derivatives. core.ac.ukarxiv.orgresearchgate.net This analysis helps in identifying the most stable conformations of the molecule. acs.orgresearchgate.net For instance, studies on related thiourea derivatives have shown that both anti-syn and anti-anti conformations can be local energy minima. acs.org The ability to predict the most stable conformer is essential for understanding how the molecule will interact with its biological target. researchgate.net
Prediction of Electronic Properties and Chemical Reactivity
DFT calculations provide valuable information about the electronic properties of this compound, which are directly related to its chemical reactivity. rsc.org These calculations can determine properties such as the distribution of electron density, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an important indicator of the molecule's stability and reactivity. researchgate.net The electrophilicity of the isothiocyanate group and the influence of the bromine substituent on the aromatic ring can be analyzed using DFT to predict how the molecule will behave in different chemical reactions.
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netscirp.org It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) is greater than the contribution from all other molecules. acs.org These surfaces can be mapped with various properties, such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. nih.gov
For this compound, several key intermolecular interactions would be anticipated due to its specific functional groups: a bromine atom, a carbonyl group, an isothiocyanate moiety, and an aromatic phenyl ring.
Expected Intermolecular Interactions in this compound:
Based on its molecular structure, the following intermolecular interactions are expected to play a significant role in the crystal packing of this compound:
Halogen Bonding (Br···O, Br···N, Br···S): The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like the oxygen of the carbonyl group, or the nitrogen and sulfur atoms of the isothiocyanate group on neighboring molecules. beilstein-journals.orgnih.gov Halogen bonds are highly directional interactions that can significantly influence crystal architecture. rsc.orgresearchgate.net
Hydrogen Bonding (C–H···O, C–H···S): The aromatic hydrogen atoms can form weak hydrogen bonds with the carbonyl oxygen and the isothiocyanate's sulfur atom. These interactions, while weaker than conventional hydrogen bonds, are numerous and collectively contribute to the stability of the crystal lattice.
π-Stacking Interactions: The presence of the phenyl ring allows for π-π stacking interactions between adjacent molecules, further stabilizing the crystal structure.
van der Waals Forces: A network of weaker, non-directional van der Waals forces, particularly H···H, Br···H, and C···H contacts, would comprise a significant portion of the total intermolecular interactions, as is common in molecular crystals. scirp.org
The table below summarizes the anticipated intermolecular contacts for this compound and their potential significance. The percentage contributions are hypothetical and serve to illustrate what a Hirshfeld analysis might reveal.
| Interaction Type | Description | Potential Significance in Crystal Packing |
| Br···O/N/S | Halogen bonding between the bromine atom and the oxygen, nitrogen, or sulfur atoms of adjacent molecules. | Strong, directional interactions that can act as key synthons in forming the crystal lattice. |
| C–H···O | Weak hydrogen bonding between aromatic C-H groups and the carbonyl oxygen. | Contributes to the formation of layered or chain-like structures. |
| C–H···S | Weak hydrogen bonding between aromatic C-H groups and the isothiocyanate sulfur. | Complements other interactions to stabilize the overall packing arrangement. |
| H···H | General van der Waals contacts between hydrogen atoms. | Typically constitutes a large percentage of the surface area, providing overall cohesion. |
| Br···H / C···H | van der Waals contacts involving bromine, carbon, and hydrogen atoms. | Important for filling space efficiently and contributing to the overall lattice energy. |
| π···π Stacking | Interactions between the electron clouds of adjacent phenyl rings. | Can lead to columnar or offset stacking arrangements, significantly impacting crystal density. |
Versatile Synthon for Diverse Organic Transformations
This compound is a highly reactive and versatile building block, or synthon, in organic synthesis. Its utility stems from the presence of two reactive sites: the electrophilic isothiocyanate group (-N=C=S) and the bromobenzoyl moiety. This dual reactivity allows for a wide array of chemical transformations, making it a valuable reagent for constructing complex molecules.
The isothiocyanate group readily reacts with nucleophiles such as amines, alcohols, and hydrazides. For instance, its reaction with primary or secondary amines is a common and efficient method for the synthesis of N,N'-disubstituted thioureas. researchgate.netnih.govresearchgate.netnih.gov This reaction typically proceeds by the nucleophilic attack of the amine on the central carbon atom of the isothiocyanate group. Similarly, reactions with hydrazides lead to the formation of 1,4-disubstituted thiosemicarbazides. niscpr.res.in
The bromobenzoyl portion of the molecule also participates in various reactions. The bromine atom on the phenyl ring can be involved in nucleophilic aromatic substitution or cross-coupling reactions, although this is less common than the reactions of the isothiocyanate group. The carbonyl group can also undergo typical reactions of ketones.
The general synthetic route to prepare this compound itself involves the reaction of 4-bromobenzoyl chloride with a thiocyanate salt, such as potassium or ammonium thiocyanate, in a suitable solvent like acetone. nih.govresearchgate.netnih.govniscpr.res.in This straightforward preparation further enhances its appeal as a versatile synthon in organic chemistry.
Precursor for the Synthesis of Complex Heterocyclic Compounds
A significant application of this compound lies in its role as a precursor for the synthesis of a diverse range of heterocyclic compounds. nu.edu.kzosi.lvresearchgate.netnu.edu.kz The initial products of its reactions, particularly thiourea and thiosemicarbazide derivatives, serve as key intermediates that can undergo subsequent intramolecular cyclization reactions to form various ring systems. nu.edu.kzosi.lvnu.edu.kz
For example, 1-aryloxyacetyl-4-(4-bromobenzoyl)-thiosemicarbazides, formed from the reaction of this compound with aryloxyacetic acid hydrazides, can be cyclized in the presence of glacial acetic acid to yield 2-(4-bromobenzoylamino)-5-aryloxymethyl-1,3,4-thiadiazoles. niscpr.res.in Similarly, thioureas derived from this compound can be used to synthesize other important heterocyclic systems like 1,3-thiazin-4-ones and 1,3-thiazolines through intramolecular heterocyclization. nu.edu.kzosi.lvnu.edu.kz The reaction of 3-amino-2-(4-bromobenzoyl)-4-cyano-5-phenyl-aminothiophene with phenyl isothiocyanate leads to the formation of a thieno[3,2-b]pyrimidin-2-thione derivative. yu.edu.jo
The synthesis of these heterocyclic compounds is of great interest due to their prevalence in biologically active molecules and functional materials. The ability to readily construct such complex scaffolds from a relatively simple starting material highlights the importance of this compound in heterocyclic chemistry.
Intermediate in the Development of Lead Molecules for Drug Discovery
The derivatives of this compound, particularly the corresponding thiourea and isothiourea compounds, have emerged as important intermediates in the development of lead molecules for drug discovery. ontosight.ainih.gov The thiourea scaffold is recognized for its versatility and its presence in compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. ontosight.ai
For instance, adamantane-linked isothiourea derivatives, synthesized from precursors related to this compound, have shown promising chemotherapeutic potential. nih.gov Specifically, a 4-bromobenzyl analogue exhibited significant in vitro anti-proliferative activity against several human cancer cell lines, with IC50 values below 30 μM. nih.gov This suggests that the adamantane/isothiourea combination, accessible through intermediates derived from this compound, represents a valuable scaffold for developing new anticancer agents. nih.gov
The general strategy involves synthesizing a library of derivatives by reacting this compound with various amines or other nucleophiles and then screening these compounds for biological activity. This approach allows for the exploration of structure-activity relationships and the optimization of lead compounds with improved potency and selectivity.
Role in the Generation of Ligands for Coordination Chemistry
Thiourea derivatives, readily synthesized from this compound, are excellent ligands for coordination chemistry. researchgate.netnih.govspiedigitallibrary.org The presence of both oxygen and sulfur donor atoms in the acylthiourea backbone allows these molecules to act as bidentate ligands, forming stable complexes with a variety of transition metals. nih.govspiedigitallibrary.org
The coordination can occur through the sulfur and oxygen atoms, creating a chelate ring with the metal center. This ability to form stable complexes is crucial for various applications, including the development of new catalysts, materials with interesting electronic or magnetic properties, and metallodrugs. For example, zinc complexes of thiourea derivatives derived from this compound have been synthesized and investigated for their potential biological activities. spiedigitallibrary.org
The synthesis of these ligands is straightforward, typically involving the reaction of this compound with a suitable amine to form the thiourea, which can then be reacted with a metal salt to form the coordination complex. researchgate.netspiedigitallibrary.org The versatility of this approach allows for the tuning of the ligand's electronic and steric properties by varying the substituent on the amine, which in turn influences the properties of the resulting metal complex.
Scaffold Modification and Derivatization Strategies (e.g., Thiourea Scaffold)
This compound is a key reagent for scaffold modification and derivatization, with a particular focus on the thiourea scaffold. ontosight.ai The thiourea functional group is a versatile platform that allows for extensive chemical modification to explore structure-activity relationships and develop new compounds with tailored properties.
The synthesis of N-benzyl-N'-(4-bromobenzoyl)thiourea, for example, is achieved by reacting benzylamine with this compound. ontosight.ai This thiourea can then be further modified to enhance its selectivity, potency, and pharmacokinetic properties for potential drug discovery applications. ontosight.ai
Derivatization strategies often involve reacting this compound with a diverse range of amines or other nucleophiles to create a library of thiourea derivatives. These derivatives can then be evaluated for their biological or material properties. This approach has been used to develop compounds with potential applications as carbonic anhydrase inhibitors and other therapeutic agents. nih.gov The ease of synthesis and the ability to introduce a wide variety of functional groups make this compound an invaluable tool for scaffold-based drug design and materials science.
Data Tables
Table 1: Heterocyclic Compounds Derived from this compound
| Precursor Intermediate | Cyclization Conditions | Resulting Heterocycle | Reference |
| 1-Aryloxyacetyl-4-(4-bromobenzoyl)-thiosemicarbazide | Glacial Acetic Acid | 2-(4-Bromobenzoylamino)-5-aryloxymethyl-1,3,4-thiadiazole | niscpr.res.in |
| N-Acylthioureas | Intramolecular Heterocyclization | 1,3-Thiazin-4-one, 1,3-Thiazoline | nu.edu.kzosi.lvnu.edu.kz |
| 3-Amino-2-(4-bromobenzoyl)-4-cyano-5-phenyl-aminothiophene | Phenyl Isothiocyanate | Thieno[3,2-b]pyrimidin-2-thione | yu.edu.jo |
Table 2: Biological Activity of a 4-Bromobenzyl Isothiourea Analogue
| Cancer Cell Line | IC50 (μM) | Activity Level | Reference |
| PC-3 | < 25 | Good | nih.gov |
| HepG-2 | < 25 | Good | nih.gov |
| MCF-7 | < 25 | Good | nih.gov |
| HeLa | < 25 | Good | nih.gov |
| HCT-116 | 25-50 | Moderate | nih.gov |
Conclusion and Future Research Trajectories
Summary of Current Research and Knowledge Gaps
4-Bromobenzoyl isothiocyanate is a valuable reagent in organic synthesis, primarily utilized as a precursor for the synthesis of various heterocyclic compounds and thiourea (B124793) derivatives. Its reactivity is characterized by the electrophilic nature of the isothiocyanate carbon and the carbonyl carbon, which readily undergo nucleophilic attack. The presence of the electron-withdrawing bromine atom on the benzoyl group enhances the electrophilicity of the carbonyl carbon. Current research often focuses on its application in cyclization and addition reactions to create molecules with potential biological activity.
Despite its utility, there are notable knowledge gaps in the scientific literature concerning this compound. Detailed kinetic and mechanistic studies under a wide range of conditions are not extensively documented. Furthermore, discrepancies in spectral data for some of its derivatives have been observed, which can arise from conformational flexibility or crystal-packing effects, indicating a need for more thorough structural characterization. The full scope of its reactivity with a broader range of nucleophiles and its potential in more complex multi-component reactions remain to be systematically explored.
Table 1: Summary of Research on this compound
| Research Area | Current Understanding | Knowledge Gaps |
|---|---|---|
| Synthesis | Primarily synthesized from 4-bromobenzoyl chloride and thiocyanate (B1210189) salts. | Limited exploration of alternative, greener synthetic methodologies. |
| Reactivity | Known to react with nucleophiles (e.g., amines) to form thioureas and participate in cyclization reactions. | Lack of comprehensive kinetic and mechanistic data for various reaction types. |
| Structural Characterization | Basic spectral data is available. | Discrepancies in spectral data for derivatives suggest a need for more advanced structural analysis. |
| Applications | Primarily used as a building block for heterocyclic compounds. | The full potential in materials science and medicinal chemistry is underexplored. |
Prospective Avenues for Novel Synthetic Methodologies
The conventional synthesis of this compound involves the reaction of 4-bromobenzoyl chloride with a thiocyanate salt. While effective, future research could focus on developing more sustainable and efficient synthetic protocols. Recent advancements in the synthesis of isothiocyanates, in general, have highlighted several promising avenues. rsc.orgchemrxiv.org
One prospective area is the development of catalytic methods. For instance, the use of transition metal catalysts could enable the synthesis of this compound from more readily available starting materials under milder conditions. Another avenue is the exploration of continuous flow chemistry for its synthesis. This approach could offer better control over reaction parameters, leading to higher yields, improved purity, and enhanced scalability, which is particularly relevant for industrial applications. Furthermore, the development of one-pot syntheses from 4-bromobenzoic acid would be a more atom-economical and environmentally friendly alternative to the current multi-step processes.
Table 2: Potential Novel Synthetic Approaches for this compound
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Catalytic Synthesis | Milder reaction conditions, higher efficiency, potential for novel reaction pathways. | Identification of suitable catalysts and optimization of reaction parameters. |
| Continuous Flow Chemistry | Enhanced scalability, improved safety, and higher purity of the final product. | Design and optimization of flow reactor systems for this specific synthesis. |
| One-Pot Synthesis from Carboxylic Acid | Increased atom economy, reduced waste, and simplified purification procedures. | Development of reagents and conditions for the direct conversion of the carboxylic acid to the isothiocyanate. |
Potential for Advanced Mechanistic Studies and Computational Insights
A deeper understanding of the reaction mechanisms of this compound is crucial for optimizing its existing applications and discovering new ones. Advanced mechanistic studies can provide valuable insights into its reactivity and selectivity. For instance, the use of isotopic labeling could be employed to elucidate the pathways of its reactions, such as hydrolysis.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating the electronic structure and reactivity of this compound. DFT calculations can be used to model transition states of its reactions, predict reaction kinetics, and understand the influence of substituents and solvents on its reactivity. nih.gov Such computational insights, when combined with experimental data, can help in the rational design of new reactions and catalysts. For example, computational modeling can aid in resolving ambiguities in the structural assignment of its derivatives by predicting NMR chemical shifts and comparing them with experimental data.
Exploration of Expanded Applications in Chemical Sciences, beyond known fields
While this compound is a well-established synthon for heterocyclic chemistry, its potential applications in other areas of chemical science remain largely untapped. One promising area is materials science. The ability of the thiourea derivatives of this compound to form hydrogen-bonded networks could be exploited in the design of supramolecular structures and crystal engineering of porous materials.
Another avenue for exploration is in the field of medicinal chemistry. While the synthesis of biologically active heterocycles using this compound is known, its direct derivatives could also be investigated for their therapeutic potential. For instance, some isothiocyanates have shown promise as antiproliferative agents. nih.gov The unique electronic properties conferred by the 4-bromobenzoyl group could lead to novel biological activities. Furthermore, the application of this compound in the development of chemical sensors or probes could be explored, leveraging its reactivity towards specific analytes. The reactivity of the isothiocyanate group with amines also makes it a candidate for the design of novel metal ligands for catalysis or materials with interesting photophysical properties.
Q & A
Q. What are reliable synthetic routes for 4-bromobenzoyl isothiocyanate, and how can reaction conditions be optimized?
A common method involves reacting 4-bromobenzoyl chloride with potassium thiocyanate (KSCN) in acetone under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the thiocyanate ion replaces the chloride. Key parameters include maintaining a dry environment (to prevent hydrolysis) and controlling temperature (typically 0–5°C to minimize side reactions). Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the product .
Q. How can this compound be characterized using spectroscopic techniques?
13C NMR is particularly effective for structural confirmation. The carbonyl carbon (C=O) typically appears at ~165–170 ppm, while the isothiocyanate group (N=C=S) exhibits a distinct peak at ~125–135 ppm. The bromine-substituted aromatic carbons resonate between 120–140 ppm, as observed in a 13C NMR spectrum of this compound . Complementary techniques like IR spectroscopy can confirm the presence of C=O (~1700 cm⁻¹) and N=C=S (~2050 cm⁻¹) stretches.
Q. What are the primary reactions of this compound in organic synthesis?
The isothiocyanate group reacts readily with amines to form thiourea derivatives. For example, condensation with di-n-propylamine produces N,N-di-n-propyl-4-bromobenzoylthiourea, characterized by shortened C–N bond lengths due to resonance effects . Reactions with alcohols or thiols yield carbamates or thiocarbamates, respectively. Solvent choice (e.g., anhydrous DCM or THF) and catalytic bases (e.g., triethylamine) enhance reaction efficiency .
Q. What safety precautions are essential when handling this compound?
While direct safety data for this compound are limited, its structural analog 4-bromobenzoyl chloride is classified as a corrosive solid (UN3261, Packing Group II). Recommended precautions include using PPE (gloves, goggles), working in a fume hood, and avoiding moisture to prevent hydrolysis. Waste should be neutralized and disposed of via certified hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Discrepancies in NMR or X-ray crystallography data may arise from conformational flexibility or crystal-packing effects. For example, crystallographic studies of thiourea derivatives reveal two distinct molecular conformations (synclinal vs. antiperiplanar) in the asymmetric unit, which can lead to misinterpretation of solution-state NMR data. Combining computational modeling (e.g., DFT for NMR chemical shift prediction) with high-resolution crystallography (using SHELXL ) helps validate structural assignments .
Q. What mechanistic insights explain the stability and reactivity of this compound under varying conditions?
The compound’s stability is influenced by the electron-withdrawing bromine substituent, which enhances electrophilicity at the carbonyl carbon. Kinetic studies of analogous isothiocyanates (e.g., benzyl isothiocyanate) suggest that hydrolysis follows pseudo-first-order kinetics in aqueous environments. Advanced mechanistic probes, such as isotopic labeling (e.g., 18O-water), can track hydrolysis pathways .
Q. How can this compound be utilized in supramolecular or materials chemistry?
Its reactivity with amines enables the design of thiourea-based metal ligands or hydrogen-bonded frameworks. For instance, the N–H⋯S hydrogen bonds in thiourea derivatives facilitate dimerization, which can be exploited in crystal engineering for constructing porous materials . Additionally, conjugation with biomolecules (e.g., peptides) via thiourea linkages is a promising strategy for drug delivery systems .
Q. What computational approaches are effective for predicting the physicochemical properties of this compound?
Density Functional Theory (DFT) calculations can predict vibrational frequencies (IR), NMR chemical shifts, and thermodynamic stability. Molecular dynamics simulations further elucidate solvent interactions and degradation pathways. For example, Gibbs free energy calculations for rearrangement reactions of similar isothiocyanates provide insights into reaction feasibility .
Q. Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC (eluent: hexane/ethyl acetate) and adjust stoichiometry to minimize unreacted starting material.
- Crystallography : Use SHELX programs for structure refinement; anisotropic displacement parameters improve accuracy for heavy atoms like bromine .
- Safety Protocols : Regularly calibrate fume hoods and store the compound in desiccated, light-resistant containers to prevent decomposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
